2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H12Cl2N6OS and its molecular weight is 395.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
A series of derivatives of the compound were synthesized through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. The synthesized compounds were characterized using H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. This detailed structural elucidation provides a foundation for understanding the compound's interactions and potential applications in scientific research (MahyavanshiJyotindra et al., 2011).
Antibacterial, Antifungal, and Antituberculosis Activities
The antibacterial, antifungal, and antituberculosis activities of these compounds were investigated through in-vitro screening. Such studies contribute to the development of new antimicrobial agents and provide insights into their mechanisms of action. The wide range of pharmaceutical activities associated with the 1,2,4-triazole ring system, including anti-inflammatory, analgesic, and antimicrobial properties, underscores the compound's significance in medicinal chemistry (MahyavanshiJyotindra et al., 2011).
Vibrational Spectroscopy and Computational Studies
Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, has been used to characterize similar compounds. These studies, supported by ab initio calculations and density functional theory, help in understanding the compound's electronic structure and reactivity. Such insights are crucial for tailoring compounds for specific scientific or therapeutic applications (Jenepha Mary et al., 2022).
Crystal Structure Analysis
Crystal structure analysis of related compounds provides valuable information about molecular conformation, intermolecular interactions, and stability. This information is essential for designing molecules with desired physical and chemical properties for use in various scientific applications (Subasri et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of Parkinson’s disease (PD). α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
This compound acts as an inhibitor of α-syn aggregation . It has been shown to prevent the fibrillization process of α-syn, thereby reducing the formation of amyloid aggregates . This action is crucial in mitigating the neurotoxic effects associated with the accumulation of these aggregates.
Biochemical Pathways
The compound’s action affects the α-syn aggregation pathway . By inhibiting the aggregation of α-syn, it prevents the formation of intraneuronal inclusions known as Lewy bodies and Lewy neurites, which are common histopathological hallmarks in PD patients . This action leads to a reduction in neurotoxicity and neurodegeneration, which are key factors in the progression of PD .
Pharmacokinetics
It was able to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of PD, indicating its bioavailability and potential for therapeutic use .
Result of Action
The compound’s action results in the prevention of neurodegeneration in PD . It has been shown to affect the levels of PD markers after the administration of a neurotoxin . Specifically, it was able to prevent the neurodegeneration produced by the neurotoxin MPTP, as evidenced by the investigation of the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain .
properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6OS/c16-10-2-1-3-11(17)13(10)20-12(24)8-25-15-22-21-14(23(15)18)9-4-6-19-7-5-9/h1-7H,8,18H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLNMCVNGLDUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide |
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